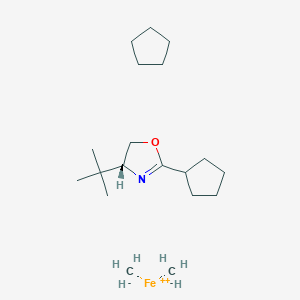![molecular formula C9H7BrN2S B2806167 7-bromo-2-methyl-4H-pyrido[1,2-a]pyrimidine-4-thione CAS No. 900135-52-6](/img/structure/B2806167.png)
7-bromo-2-methyl-4H-pyrido[1,2-a]pyrimidine-4-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-bromo-2-methyl-4H-pyrido[1,2-a]pyrimidine-4-thione is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family This compound is characterized by the presence of a bromine atom at the 7th position, a methyl group at the 2nd position, and a thione group at the 4th position of the pyrido[1,2-a]pyrimidine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2-methyl-4H-pyrido[1,2-a]pyrimidine-4-thione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Dimroth rearrangement is a well-known method for synthesizing condensed pyrimidines, which involves the isomerization of heterocycles through ring opening and closure processes . This rearrangement can be catalyzed by acids, bases, or heat, and is influenced by factors such as the degree of aza-substitution in the rings and the presence of electron-withdrawing groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the preparation of intermediates, cyclization reactions, and purification techniques like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
7-bromo-2-methyl-4H-pyrido[1,2-a]pyrimidine-4-thione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The thione group can be oxidized to form sulfoxides or sulfones, and reduced to form thiols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions may produce sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
7-bromo-2-methyl-4H-pyrido[1,2-a]pyrimidine-4-thione has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is investigated for its potential use in the development of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of 7-bromo-2-methyl-4H-pyrido[1,2-a]pyrimidine-4-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 7-bromo-2-methyl-4H-pyrido[1,2-a]pyrimidine-4-thione include:
- 7-bromo-2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
- 4-(bromomethyl)pyridine
- 2-morpholin-4-yl-7-(pyridin-4-ylmethoxy)-4H-1,3-benzoxazin-4-one
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its bromine and thione groups make it a versatile intermediate for various synthetic applications and potential therapeutic uses.
Eigenschaften
IUPAC Name |
7-bromo-2-methylpyrido[1,2-a]pyrimidine-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2S/c1-6-4-9(13)12-5-7(10)2-3-8(12)11-6/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJINXUDOOVVFFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=S)N2C=C(C=CC2=N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(4-Bromophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-propanone](/img/structure/B2806085.png)

![N-[5-cyano-2-(propylamino)phenyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2806087.png)


![N-(3-methoxybenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2806091.png)




![(E)-1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one oxalate](/img/structure/B2806103.png)

![N-[2-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2806106.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(p-tolylthio)butanamide](/img/structure/B2806107.png)
